![molecular formula C11H9BrN2O3 B2447134 1-[(4-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 956573-70-9](/img/structure/B2447134.png)
1-[(4-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
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Description
“1-[(4-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid” is a chemical compound with the CAS Number: 956573-70-9 . It has a molecular weight of 297.11 . The IUPAC name for this compound is 1-[(4-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9BrN2O3/c12-8-1-3-9(4-2-8)17-7-14-6-5-10(13-14)11(15)16/h1-6H,7H2,(H,15,16) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 297.11 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Functionalization and Synthesis Studies
- 1H-pyrazole-3-carboxylic acid derivatives have been studied for their potential in functionalization reactions. For instance, Yıldırım and Kandemirli (2006) explored the conversion of 1H-pyrazole-3-carboxylic acid into corresponding N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides through reactions with aminophenol derivatives, providing insights into the synthesis and properties of these compounds (Yıldırım & Kandemirli, 2006).
Antifungal Activity
- Pyrazole derivatives, similar to 1H-pyrazole-3-carboxylic acid, have been synthesized and tested for antifungal properties. Du et al. (2015) synthesized a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which showed significant antifungal activities against various phytopathogenic fungi (Du et al., 2015).
Coordination Complexes in Chemistry
- Pyrazole-dicarboxylate acid derivatives, including compounds similar to 1H-pyrazole-3-carboxylic acid, have been utilized to synthesize novel coordination complexes. Radi et al. (2015) synthesized and characterized new pyrazole-dicarboxylate acid derivatives, which formed mononuclear chelate complexes with CuII/CoII/ZnII, contributing to the understanding of coordination chemistry (Radi et al., 2015).
Molecular Docking and Structural Analysis
- The structural analysis and molecular docking studies of pyrazole derivatives are crucial in understanding their potential applications. Kumarasinghe et al. (2009) synthesized 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, analyzing its crystal structure and highlighting the importance of such studies in drug development and molecular interactions (Kumarasinghe et al., 2009).
properties
IUPAC Name |
1-[(4-bromophenoxy)methyl]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c12-8-1-3-9(4-2-8)17-7-14-6-5-10(13-14)11(15)16/h1-6H,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFIUYIGAYJRJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCN2C=CC(=N2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24813943 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[(4-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid |
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